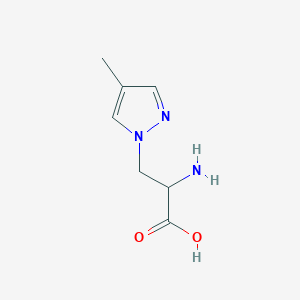

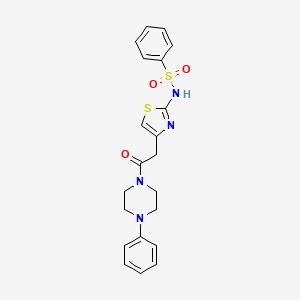

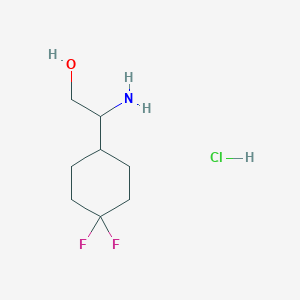

2-Amino-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrazole derivatives are a type of heterocyclic compound that have been widely studied due to their diverse pharmacological effects . They have a nitrogen-based hetero-aromatic ring structure, which makes them a remarkable scaffold for the synthesis and development of many promising drugs .

Molecular Structure Analysis

Pyrazole derivatives have a five-membered ring structure with two nitrogen atoms . The exact molecular structure can vary depending on the specific pyrazole derivative .Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including oxidation and reduction . The specific reactions can depend on the particular pyrazole derivative .Physical And Chemical Properties Analysis

Pyrazole derivatives are generally soluble in water and other polar solvents . Their physical and chemical properties can vary depending on their specific structure .Aplicaciones Científicas De Investigación

Polymer Modification and Biological Activity

Research conducted by Aly and El-Mohdy (2015) explored the functional modification of poly vinyl alcohol/acrylic acid hydrogels using various amine compounds, including 2-amino-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid. Their study found that the amine-modified polymers showed increased thermal stability and promising biological activities, potentially useful in medical applications (Aly & El-Mohdy, 2015).

Corrosion Inhibition

Missoum et al. (2013) synthesized derivatives including this compound and evaluated their effectiveness as corrosion inhibitors for steel in hydrochloric acid. The study concluded that these compounds were very effective in inhibiting corrosion, with high protection efficiency at low concentrations (Missoum et al., 2013).

Aurora Kinase Inhibition in Cancer Treatment

A study on Aurora kinase inhibitors identified compounds including this compound as potential therapeutic agents in cancer treatment. The compounds showed inhibitory effects on Aurora A, a protein kinase implicated in cancer development (ロバート ヘンリー,ジェームズ, 2006).

Synthesis of Heterocyclic Carboxylic α-Amino Esters

Mabrouk et al. (2020) focused on the eco-friendly synthesis of new heterocyclic pyrazolic carboxylic α-amino esters, which include derivatives of this compound. These compounds were synthesized with high yield and were identified as potential active biomolecules (Mabrouk et al., 2020).

Antimicrobial Properties

The antimicrobial properties of compounds containing this compound were studied by Mishriky et al. (2001). They found that these compounds exhibited antimicrobial activity, suggesting potential use in medical applications (Mishriky et al., 2001).

Catalytic Properties

Boussalah et al. (2009) explored the synthesis and catalytic properties of pyrazole-based ligands, which include derivatives of this compound. These ligands were found to catalyze oxidation reactions efficiently, demonstrating their potential in catalysis (Boussalah et al., 2009).

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with a pyrazole nucleus have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.

Mode of Action

Pyrazole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with its targets leading to a variety of cellular changes.

Biochemical Pathways

Given the broad range of biological activities associated with pyrazole derivatives , it can be inferred that this compound may interact with multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

The wide range of biological activities associated with pyrazole derivatives suggests that the compound’s action could result in a variety of molecular and cellular effects.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-amino-3-(4-methylpyrazol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-5-2-9-10(3-5)4-6(8)7(11)12/h2-3,6H,4,8H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXRHDPPYXAWPOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)CC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

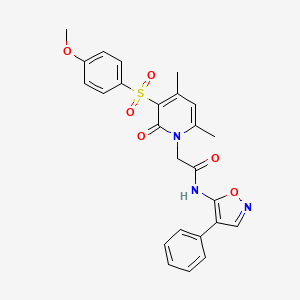

![4-[3-(4-Isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2536457.png)

![2-({2-Oxo-2-[3-(trifluoromethyl)anilino]-ethyl}sulfanyl)acetic acid](/img/structure/B2536462.png)

![N-(5-(4-fluorobenzyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2536466.png)

![N-cyclohexyl-3-methyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2536471.png)

![2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)acetic acid](/img/structure/B2536473.png)

![N-[[4-cyclohexyl-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2536476.png)